4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide
Description
4-Bromo-N-cyclohexyl-3-propoxybenzenesulfonamide (CAS: 794548-28-0) is a benzenesulfonamide derivative characterized by a bromo substituent at the 4-position, a propoxy group at the 3-position, and a cyclohexylamine moiety attached to the sulfonamide nitrogen. Its molecular formula is C₁₅H₂₂BrNO₃S, with an average molecular mass of 376.309 g/mol and a monoisotopic mass of 375.050377 g/mol .
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3S/c1-2-10-20-15-11-13(8-9-14(15)16)21(18,19)17-12-6-4-3-5-7-12/h8-9,11-12,17H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKCVIQTLSMYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide typically involves the following steps:
Sulfonamidation: The brominated benzene derivative is then reacted with cyclohexylamine to form the sulfonamide. This step usually requires a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the sulfonamide bond.
Propoxylation: The final step involves the introduction of the propoxy group through nucleophilic substitution. This can be achieved by reacting the sulfonamide with propyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols depending on the reducing agent used.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and cyclohexyl group contribute to the compound’s binding affinity and selectivity. The propoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide, a comparative analysis with analogous sulfonamides is provided below.
Key Observations :
- The L-shaped conformation observed in 4-bromo-N-cyclohexylbenzenesulfonamide (C1–S1–N1–C7 torsion angle: −77.8°) suggests that the propoxy group in the title compound may further modulate conformational flexibility or intramolecular interactions (e.g., C–H⋯O bonding).
Crystallographic and Supramolecular Features
- 4-Bromo-N-cyclohexylbenzenesulfonamide forms supramolecular chains via N–H⋯O hydrogen bonds (N1–H1⋯O1: 2.15 Å) along the b-axis . The absence of a propoxy group in this compound limits steric hindrance, facilitating intermolecular interactions.
Physicochemical and Reactivity Trends
- The propoxy group’s electron-donating nature may lower melting points by disrupting crystallinity.
- Reactivity : The bromo substituent in both compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the propoxy group in the title compound may hinder access to the reactive site due to steric effects.
Implications of Substituent Variations
The 3-propoxy group in this compound distinguishes it from simpler sulfonamides by:
Modulating electronic properties : The alkoxy group’s electron-donating resonance effect may alter sulfonamide acidity or hydrogen-bonding capacity.
Biological Activity
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a bromine atom, a cyclohexyl group, and a propoxy group attached to a benzenesulfonamide core. Its chemical formula is and it has been studied for various biological activities, particularly its potential as an enzyme inhibitor and receptor modulator.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and cyclohexyl groups enhance binding affinity and selectivity. The propoxy group contributes to the compound's solubility and bioavailability, making it a promising candidate for pharmacological applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes linked to pain pathways. Specifically, it has shown potential as a selective modulator of the Nav1.7 sodium channel, which plays a crucial role in pain transmission. Compounds that selectively inhibit Nav1.7 have been associated with reduced pain sensation in various preclinical models .
Pharmacological Properties
This compound has been explored for several pharmacological properties:
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary data indicate potential effectiveness against certain bacterial strains.
- Pain Management : Its role as a Nav1.7 channel modulator positions it as a candidate for treating neuropathic and inflammatory pain .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other sulfonamide derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-bromo-N-cyclohexylbenzenesulfonamide | Lacks propoxy group | Reduced solubility; less effective as an enzyme inhibitor |
| 4-bromo-N-propylbenzenesulfonamide | Lacks cyclohexyl group | Altered binding affinity; potentially less selective |
| N-cyclohexyl-3-propoxybenzenesulfonamide | Lacks bromine atom | Different reactivity; may affect biological activity |
The presence of the bromine atom, cyclohexyl group, and propoxy group in this compound enhances its versatility compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Nav1.7 Modulation : Research conducted on animal models demonstrated that compounds similar to this compound effectively reduced mechanical and thermal pain thresholds by selectively blocking Nav1.7 channels .
- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : Preliminary tests indicated that this sulfonamide derivative exhibited activity against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, 60–80°C) to prevent bromine displacement or sulfonamide degradation. Key intermediates, such as 4-bromobenzenesulfonyl chloride derivatives, are characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
- Table 1 : Common Analytical Techniques for Intermediate Characterization
| Technique | Purpose | Example Reference |
|---|---|---|
| ¹H NMR | Confirm proton environments | |
| HRMS | Verify molecular weight | |
| X-ray crystallography | Resolve stereochemical ambiguity |
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility is tested in aprotic solvents (e.g., DMSO, THF) and protic solvents (e.g., methanol) via gradient saturation assays. Stability studies involve HPLC monitoring under acidic/alkaline conditions (pH 2–12) and thermal stress (25–100°C) to identify degradation products .
Advanced Research Questions
Q. What mechanistic insights explain solvent-dependent reactivity in sulfonamide functionalization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, enhancing bromine displacement. Kinetic studies (e.g., UV-Vis spectroscopy) and DFT calculations model solvent effects on activation energy .
- Table 2 : Solvent Influence on Reaction Outcomes
| Solvent | Reactivity Trend | Key Observation |
|---|---|---|
| DMF | High | Accelerated aryl bromide substitution |
| Water | Low | Hydrolysis dominates |
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
- Methodological Answer : Cross-validate using complementary techniques:
- Dynamic NMR to detect conformational flexibility in solution.
- Single-crystal X-ray diffraction for solid-state structure confirmation.
- Computational docking (e.g., Gaussian09) to reconcile electronic environments with experimental data .
Q. What strategies are effective in probing structure-activity relationships (SAR) for sulfonamide derivatives?
- Methodological Answer :
- Synthesize analogs with modified substituents (e.g., cyclohexyl → aryl groups).
- Evaluate bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, LogP) .
Q. How do researchers design experiments to address conflicting kinetic data in sulfonamide reactions?
- Methodological Answer :
- Isotope labeling (e.g., deuterated solvents) to trace mechanistic pathways.
- Controlled variable testing (temperature, catalyst loading) to isolate rate-determining steps.
- Multivariate analysis (PCA) to identify outlier datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
